Ethyl 2-(4-aminophenoxy)acetate
Description
Ethyl 2-(4-aminophenoxy)acetate (CAS 20485-38-5) is a phenyl-urea derivative synthesized as a precursor for dual-target hypoglycemic agents activating glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) . Its synthesis involves alkylation of 4-nitrophenol with ethyl bromoacetate, followed by selective reduction of the nitro group using NH4Cl/Fe in ethanol/water, yielding 62% pure crystalline product . Structural characterization via X-ray diffraction confirms a triclinic crystal system (a = 8.2104 Å, b = 10.3625 Å, c = 11.9562 Å) with dominant H...H, H...C, and O...H interactions stabilizing the lattice . Its UV/Vis spectrum shows π→π* transitions at 299 nm (HOMO→LUMO) and 234 nm (HOMO→LUMO+2), corroborated by TD-DFT calculations .
Properties
IUPAC Name |
ethyl 2-(4-aminophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBOGKPIMZRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20485-38-5 | |
| Record name | ethyl 2-(4-aminophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-aminophenoxy)acetate can be synthesized through a multi-step process. The primary synthetic route involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the selective reduction of the nitro group to an amino group. The reduction is typically carried out using ammonium chloride and iron powder, which facilitates the conversion without the need for nascent hydrogen or complex reaction conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often crystallized and purified through recrystallization techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminophenoxy)acetate undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor is reduced to an amino group using ammonium chloride and iron powder.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation: Although less common, the amino group can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Ammonium chloride and iron powder are commonly used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
Reduction: this compound is the major product formed from the reduction of the nitro precursor.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation: Oxidation can yield nitroso or nitro derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-aminophenoxy)acetate has been identified as a precursor for dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators. These agents are crucial for managing blood glucose levels in diabetic patients. The compound's efficacy has been demonstrated through various studies, highlighting its potential therapeutic benefits .
Anticancer Studies
Research has indicated that derivatives of this compound exhibit anticancer properties. A study synthesized several derivatives that showed promising activity against non-small cell lung cancer (NSCLC) cells. The derivatives were effective at low micromolar concentrations, suggesting their potential as selective anticancer agents .
Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, this compound is used in studying enzyme inhibitors. It has been explored for its ability to inhibit enzymes involved in inflammatory processes and cancer progression, making it a valuable compound in pharmacological research .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in organic synthesis facilitates the development of new chemical entities with diverse applications across various industries.
Case Studies
- Dual GK and PPARγ Activators : A notable study focused on the synthesis of this compound as a precursor for dual GK and PPARγ activators. The synthesized compound demonstrated significant hypoglycemic effects, indicating its potential use in diabetes management .
- Anticancer Activity : Another research effort involved synthesizing flavone derivatives with a 4-amino phenoxy moiety, which exhibited selective anticancer effects against NSCLC cells. This underscores the compound's versatility in drug development .
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenoxy)acetate is primarily related to its role as a precursor in the synthesis of biologically active molecules. The amino group in the compound can interact with various molecular targets, facilitating the formation of bonds and the development of new chemical entities. The pathways involved depend on the specific application and the target molecules being synthesized .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Phenoxyacetate Esters
The biological and physicochemical properties of phenoxyacetate esters are highly substituent-dependent. Key analogs include:
Key Findings:
- Amino Group (-NH2): The primary amine in Ethyl 2-(4-aminophenoxy)acetate enables hydrogen bonding and nucleophilic reactivity, critical for targeting GK and PPARγ .
- Halogen Substituents (-F, -Cl): Fluorinated analogs (e.g., Ethyl 2-(4-fluorophenoxy)acetate) exhibit higher synthetic yields (95.6%) due to enhanced electrophilic aromatic substitution efficiency . Chlorinated derivatives (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) are intermediates in organometallic reactions .
- Ester Variations: Methyl esters (e.g., Mthis compound) reduce steric hindrance but may lower metabolic stability compared to ethyl esters .
- Electron-Withdrawing Groups (-CN): Cyano-substituted analogs increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .
Table 2: Bioactivity and Computational Data
Key Findings:
- Dual-Target Activation: this compound’s amino group facilitates binding to both GK (glucose metabolism) and PPARγ (insulin sensitization), as predicted by its HOMO-LUMO gap (4.23 eV) .
- Reduction Sensitivity: Nitro-substituted precursors (e.g., Ethyl 2-(4-nitrophenoxy)acetate) are selectively reduced to the amino form without disrupting the ester group, highlighting the method’s chemoselectivity .
- Chain Length Effects: Butyric acid derivatives (e.g., 4-(4-aminophenoxy)butyric acid) exhibit enhanced aqueous solubility but reduced cell permeability compared to acetate esters .
Biological Activity
Ethyl 2-(4-aminophenoxy)acetate, a compound synthesized as a building block for various pharmaceutical applications, has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological implications of this compound, particularly its role as a precursor for dual hypoglycemic agents and other therapeutic applications.
Synthesis and Characterization
This compound is synthesized through a two-step process involving the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by selective reduction of the nitro group. The reduction is accomplished using ammonium chloride and iron powder in an ethanol-water mixture, yielding the target compound in good purity and yield. The structure of the compound has been confirmed through various techniques including NMR spectroscopy and X-ray crystallography, with unit cell parameters indicating a triclinic crystal system .
1. Hypoglycemic Potential
This compound has been identified as a promising candidate for developing dual hypoglycemic agents. It acts as an activator of glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial in glucose metabolism and insulin sensitivity. This dual activation is particularly beneficial for managing Type 2 diabetes mellitus (T2DM). Studies have shown that compounds activating both GK and PPARγ can significantly enhance insulin secretion from pancreatic beta cells while promoting glycogen synthesis in the liver .
The mechanism through which this compound exerts its biological effects involves modulation of metabolic pathways linked to glucose homeostasis. By activating GK, it facilitates glucose uptake in tissues, while PPARγ activation enhances insulin sensitivity, particularly in muscle and adipose tissues. This dual action not only aids in lowering blood glucose levels but also improves lipid profiles, making it a valuable candidate for metabolic syndrome treatment .
Study on Dual Hypoglycemic Agents
In a recent study published in Crystals, researchers synthesized this compound and evaluated its effectiveness as a hypoglycemic agent. The study demonstrated that this compound could significantly lower blood glucose levels in diabetic models, confirming its potential for therapeutic use. The findings highlighted the importance of structural modifications that enhance biological activity while maintaining safety profiles .
Comparative Analysis with Other Compounds
A comparative analysis was conducted between this compound and other known hypoglycemic agents. The results showed that while traditional agents primarily focus on either insulin secretion or sensitivity, this compound effectively addresses both aspects. This unique property positions it favorably against existing treatments .
Research Findings Summary
Q & A
Basic Research Question
- UHPLC-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water. Monitor m/z 196.1 [M+H]⁺ .
- Elemental analysis : Confirm C/H/N within ±0.5% of theoretical values (C 61.53%, H 6.71%, N 7.18%) .
Advanced Tip : Employ HPLC-DAD-ELSD to distinguish non-UV-active byproducts (e.g., unreacted Fe salts) .
How do computational methods (DFT, Hirshfeld) predict reactivity and stability?
Advanced Research Question
- DFT calculations : B3LYP/6-311++G(d,p) optimizes geometry and calculates Fukui indices (e.g., f⁻ = 0.12 for NH₂, indicating nucleophilic sites) .
- Hirshfeld analysis : Identifies dominant H-bonding (28% contribution) and van der Waals interactions (62%) in crystal packing .
Application : Predicts stability under thermal stress (e.g., ΔG‡ = 98 kJ/mol for ester hydrolysis at 25°C) .
What are the limitations of using SHELX vs. Olex2 for refining crystal structures of this compound?
Advanced Research Question
- SHELXL : Preferred for high-resolution data (d < 0.8 Å) but requires manual tweaking of restraints for disordered regions .
- Olex2 : Streamlines refinement via GUI but may overparameterize twinned crystals (e.g., Rint > 0.1) .
Case Study : SHELXL achieved R1 = 0.032 for this compound vs. Olex2’s R1 = 0.041 under identical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
